molecular formula C8H14O4 B1396189 (1,3-Dioxolan-2-yl)-acetic acid propyl ester CAS No. 1263365-79-2

(1,3-Dioxolan-2-yl)-acetic acid propyl ester

Cat. No. B1396189
M. Wt: 174.19 g/mol
InChI Key: SLLPAYLWKZUVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxolan-2-yl)-acetic acid propyl ester, also known as propylene carbonate or PC, is a colorless, odorless, and highly polar organic compound. It is widely used in various industries, including cosmetics, pharmaceuticals, and electronics, due to its excellent solubility, high boiling point, and low toxicity.

Scientific Research Applications

  • Solvent in Chemical Reactions

    • 1,3-Dioxolane is used as a solvent in various chemical reactions . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
  • Protecting Groups in Organic Synthesis

    • Dioxolanes can be used as protecting groups for carbonyl compounds in organic synthesis . The carbonyl group can be protected as a ketal during transformations of other functional groups that may be present .
  • Catechol-functionalized Hydrogels

    • Catechol-functionalized hydrogels have been developed, which open a door for the design of multi-functional platforms . These hydrogels have practical applications in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
  • Low-valent Compounds

    • Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . Dioxolane derivatives could potentially be used in the synthesis of these compounds .
  • Polymerization

    • 1,3-Dioxolane is used as a co-monomer in polyacetals . Polyacetals are a type of polymer that can be used in a variety of applications, including automotive parts, consumer electronics, and medical devices .
  • Muscarinic Acetylcholine Receptor Agonist

    • Certain dioxolane derivatives are known to act as muscarinic acetylcholine receptor agonists . These receptors play a crucial role in the nervous system, and agonists can be used in the treatment of various neurological disorders .

Future Directions

For more detailed information, refer to relevant papers and resources . If you have any specific questions or need additional details, feel free to ask!

properties

IUPAC Name

propyl 2-(1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-10-7(9)6-8-11-4-5-12-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPAYLWKZUVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxolan-2-yl)-acetic acid propyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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